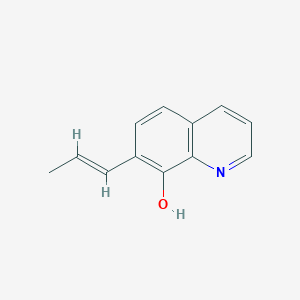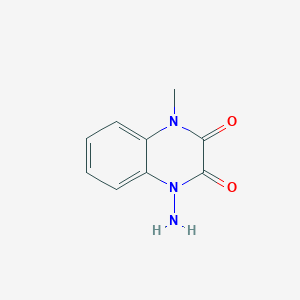
1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of an amino group at the first position and a methyl group at the fourth position of the quinoxaline ring, along with a dione functional group at the second and third positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione can be synthesized through various methods. One common synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functional group to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives with altered oxidation states.
Reduction: Quinoxaline diols.
Substitution: Substituted quinoxalines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-amino-4-methylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminoquinoxaline-2,3-dione: Lacks the methyl group at the fourth position.
4-Methylquinoxaline-2,3-dione: Lacks the amino group at the first position.
Quinoxaline-2,3-dione: Lacks both the amino and methyl groups.
Uniqueness
1-Amino-4-methylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.
Eigenschaften
CAS-Nummer |
21184-51-0 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-amino-4-methylquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-4-2-3-5-7(6)12(10)9(14)8(11)13/h2-5H,10H2,1H3 |
InChI-Schlüssel |
FMVLGMRXBLNHMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C(=O)C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one](/img/structure/B11905560.png)


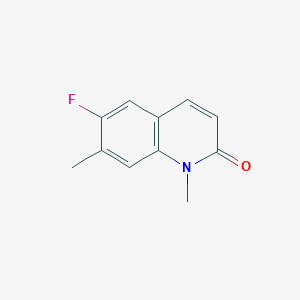


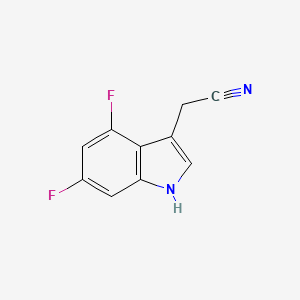
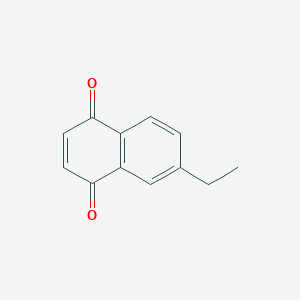

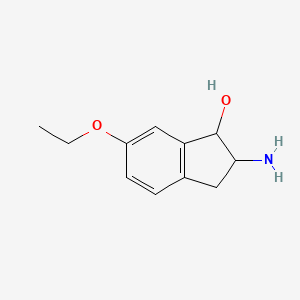
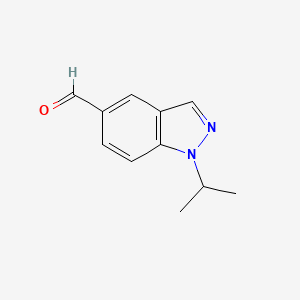
![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
